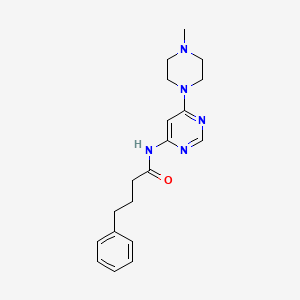

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide” is a polytopic molecule that has been structurally characterized . It’s related to Imatinib, one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases .

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method involves reacting commercially available 1,4-dioxa-8-azaspiro[4.5]decane with a precursor to give an intermediate, which is then hydrogenated to give the final compound .Molecular Structure Analysis

This molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been found that this flexible molecule realizes in crystals two main conformations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reductive amination and hydrogenation .Wissenschaftliche Forschungsanwendungen

Targeted Kinase Inhibition

This compound has shown potential as a multi-targeted kinase inhibitor . Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often associated with diseases like cancer. By inhibiting multiple kinases, this compound could be used to treat various types of cancers by interfering with cancer cell growth and proliferation .

Apoptosis Induction

Research indicates that this compound can act as an apoptosis inducer . Apoptosis is the process of programmed cell death, which is a vital component of cancer treatment. The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for anticancer therapies .

Anticancer Activity

The compound has been found to exhibit promising cytotoxic effects against different cancer cell lines. This suggests its use as a chemotherapeutic agent, potentially offering a new avenue for cancer treatment .

Halogenated Derivative Synthesis

The compound serves as a precursor for synthesizing halogenated derivatives . These derivatives are known for their enhanced potency and selectivity, which can lead to the development of more effective therapeutic agents .

Molecular Docking Studies

Molecular docking studies have shown that this compound has similar binding interactions with target enzymes as other well-known kinase inhibitors. This application is crucial in drug design and development, as it helps predict the orientation of the compound when bound to a target, which is essential for its biological activity .

Cell Cycle Arrest

The compound has been associated with the ability to cause cell cycle arrest in cancer cells. By halting the cell cycle, the compound prevents the cells from dividing and proliferating, which is a key strategy in cancer treatment .

Antimicrobial and Antifungal Properties

Beyond oncology, the compound’s structural class has been reported to have antimicrobial and antifungal properties . This opens up possibilities for its application in treating infectious diseases caused by bacteria and fungi .

Cardiovascular Applications

Derivatives of this compound have been explored for their potential in treating cardiovascular diseases . They may act as antihypertensive agents or have other cardiovascular benefits, which could be valuable in managing heart-related conditions .

Wirkmechanismus

Target of Action

The compound, N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide, is a derivative of pyrimidine . Pyrimidine derivatives are known to target Protein Kinase B (PKB) or Akt , which is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby preventing the phosphorylation and activation of downstream targets.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival. When PKB is inhibited, the downstream effects include the suppression of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

Similar compounds have been optimized to provide atp-competitive, nanomolar inhibitors with good oral bioavailability . The optimization of lipophilic substitution within a series of similar compounds has led to the development of potent and orally bioavailable inhibitors of PKB .

Result of Action

The inhibition of PKB by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This is due to the suppression of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . Therefore, this compound could potentially be used as an antitumor agent.

Eigenschaften

IUPAC Name |

N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-23-10-12-24(13-11-23)18-14-17(20-15-21-18)22-19(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUMOPIUUQJASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2959838.png)

![4-Cyclopropyl-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2959839.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)

![4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2959843.png)

![5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2959844.png)

![ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2959846.png)

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)

![2-Chloro-N-[(3-imidazol-1-ylcyclobutyl)methyl]acetamide;hydrochloride](/img/structure/B2959859.png)